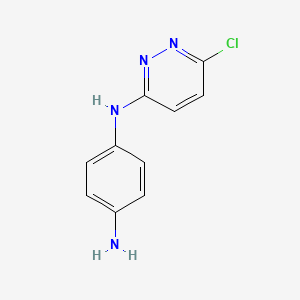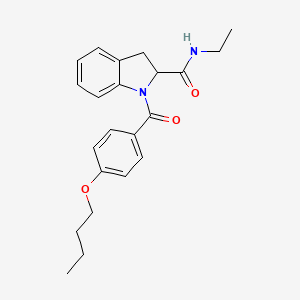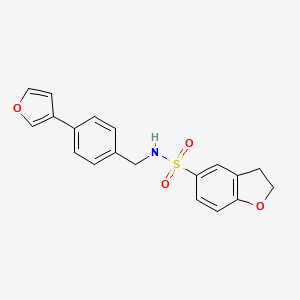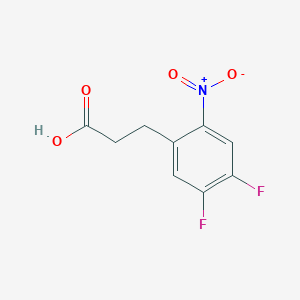
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid is a chemical compound with the CAS Number: 2229350-88-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 231.16 . The InChI code is 1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study investigated the elimination reaction of α,β-dibromo-3-(3′-nitrophenyl) propanoic acid, leading to the production of 3-nitrophenyl-acetylene and 3-(3′-nitrophenyl)-2,3-oxiranecarboxylic acid, providing insights into the reaction mechanism (Chu Wen-yi, 2011).
- Another research focused on synthesizing ethyl 3‐(3‐aminophenyl)propanoate, where 3‐(3‐nitrophenyl)propanoic acid played a crucial role (U. Nagel, G. Radau, A. Link, 2011).
Anticancer Activity
- Novel thiazolidinones containing 3-(4-nitrophenyl)propanoic acid derivatives demonstrated significant anticancer activity, particularly against leukemia, colon, CNS, melanoma, gastric, and breast cancer cell lines (Kamila Buzun et al., 2021).
Pharmaceutical Research
- A study synthesized compounds like (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, evaluating their antioxidant, anti-inflammatory, and antiulcer activities (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).
Chemical Synthesis and Applications
- A solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs involved N-Alloc-3-amino-3-(2,4-difluoro-5-nitrophenyl)propanoic acid, highlighting a method for creating fused heterocyclic systems (Seth M Dixon et al., 2005).
- Research on 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids involved the synthesis and interconversion of these compounds, which are significant for understanding anti-inflammatory agents (F. Short, G. M. Rockwood, 1969).
Food Contact Materials
- The safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a compound structurally related to 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid, was evaluated for use in food contact materials, ensuring consumer safety (Flavourings, 2011).
Corrosion Inhibition
- Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound related to this compound, was investigated as an effective corrosion inhibitor for copper alloy, showcasing its potential in corrosion protection (N. Nam et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been found to act as protonophores, which can uncouple the electron transport chain from ATP synthesis by creating a proton leak across the inner mitochondrial membrane. This suggests a potential mechanism of action for 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid, but further studies are required to confirm this.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of this compound . .
Propiedades
IUPAC Name |
3-(4,5-difluoro-2-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMPOYEQCAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

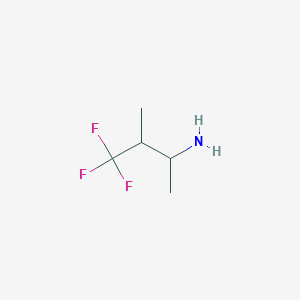
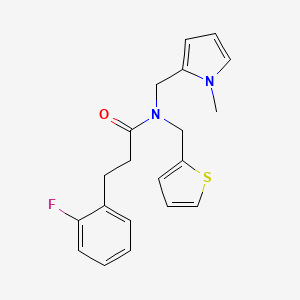
![N'-(3,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2437550.png)
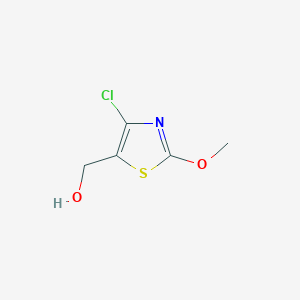
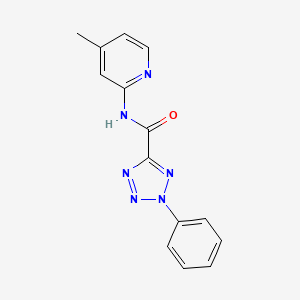
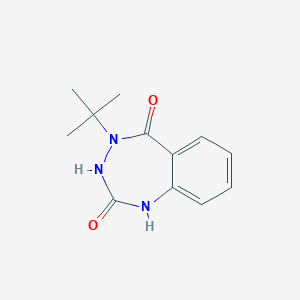
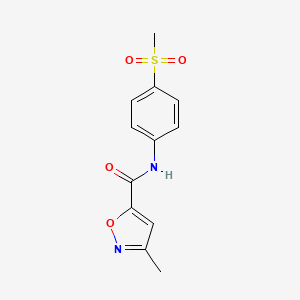
![4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2437556.png)
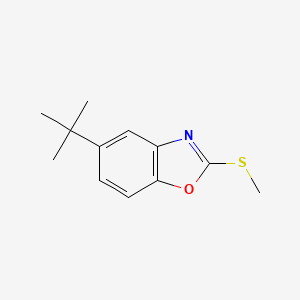

![N-(3-cyanothiophen-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2437561.png)
